molecular formula C20H17F3N2O4S B2737002 ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate CAS No. 308300-10-9

ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate

Cat. No.: B2737002
CAS No.: 308300-10-9
M. Wt: 438.42
InChI Key: ZHFVLXXINALMEI-UHFFFAOYSA-N
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Description

  • Reaction with Ethyl Chloroacetate: : Undergoes alkylation using ethyl chloroacetate in the presence of a base like potassium carbonate.

  • Acylation to Form the Final Product

    • Reaction Conditions: : Acylation using acetic anhydride at room temperature.

  • Industrial Production Methods

    While the described synthesis is effective for lab-scale production, industrial-scale methods often involve optimized reaction conditions to enhance yield and reduce cost. Key techniques include:

    • Continuous Flow Synthesis: : To increase efficiency.

    • Catalysis: : Utilizing catalysts to lower reaction temperatures and enhance product formation.

    • Purification: : Employing crystallization and chromatographic techniques to ensure high purity of the compound.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    To synthesize ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate, a multi-step chemical synthesis process is employed:

    • Initial Formation of the Benzothiazine Core

      • Starting Materials: : Thiourea, 2-aminobenzoic acid, and trifluoromethyl ketone.

      • Reaction Conditions: : Refluxing in ethanol in the presence of a base such as sodium ethoxide.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : Can be oxidized using agents like potassium permanganate to form corresponding sulfoxides and sulfones.

    • Reduction: : Reduction with lithium aluminum hydride results in the formation of alcohol derivatives.

    • Substitution: : Electrophilic substitution reactions, particularly with halogens or nitration, due to its aromatic nature.

    Common Reagents and Conditions

    • Oxidation: : Potassium permanganate, aqueous sulfuric acid.

    • Reduction: : Lithium aluminum hydride in anhydrous ether.

    • Substitution: : Bromine in acetic acid for bromination, nitric acid for nitration.

    Major Products

    • Oxidation: : Sulfoxides and sulfones.

    • Reduction: : Alcohol derivatives.

    • Substitution: : Halogenated or nitrated benzothiazine derivatives.

    Scientific Research Applications

    Ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate is extensively researched in various fields:

    • Chemistry: : As a reagent and intermediate in synthetic organic chemistry.

    • Biology: : Studied for its potential enzyme inhibition and protein binding properties.

    • Medicine: : Investigated for its antimicrobial, anti-inflammatory, and potential anticancer activities.

    • Industry: : Used in the development of new materials and chemical processes.

    Mechanism of Action

    The compound exerts its effects by interacting with specific molecular targets and pathways:

    • Molecular Targets: : Enzymes, receptor proteins.

    • Pathways Involved: : Inhibition of enzyme activity by binding to active sites, disruption of cellular metabolic pathways leading to antimicrobial or anticancer effects.

    Comparison with Similar Compounds

    Ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate is unique due to its trifluoromethyl group and benzothiazine core, which distinguish it from other similar compounds.

    Similar Compounds

    • Ethyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate: : Lacks the trifluoromethyl group.

    • 2-[2-(3-oxo-6-methyl-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid: : Contains a methyl group instead of a trifluoromethyl group.

    • Ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]amido}benzoate: : Structural isomer with minor differences in attachment points.

    This compound’s unique structure gives it distinct bioactive properties, making it a compound of significant interest in various research fields.

    Properties

    IUPAC Name

    ethyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H17F3N2O4S/c1-2-29-19(28)12-5-3-4-6-13(12)24-17(26)10-16-18(27)25-14-9-11(20(21,22)23)7-8-15(14)30-16/h3-9,16H,2,10H2,1H3,(H,24,26)(H,25,27)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZHFVLXXINALMEI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H17F3N2O4S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    438.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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